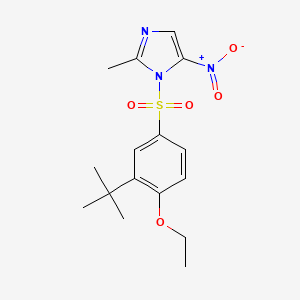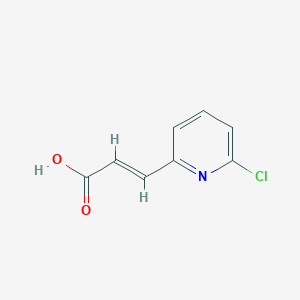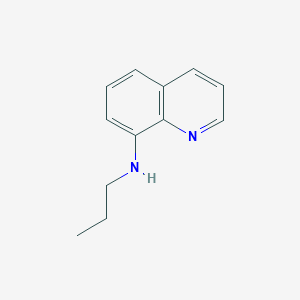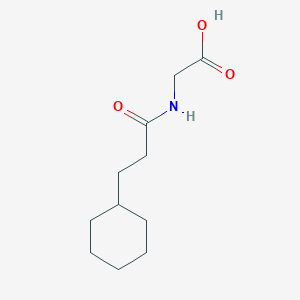
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as TBNIM, is a chemical compound that belongs to the class of imidazole derivatives. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. Additionally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have anti-microbial activity against a variety of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its potent anti-inflammatory and anti-tumor activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of research is the development of new derivatives of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in animal models and clinical trials.
Méthodes De Synthèse
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be synthesized using a variety of methods, including the reaction of 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-4,5-dinitroimidazole with zinc dust in the presence of acetic acid. Another method involves the reaction of 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-4,5-dinitroimidazole with sodium hydride in the presence of dimethylformamide.
Applications De Recherche Scientifique
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-6-24-14-8-7-12(9-13(14)16(3,4)5)25(22,23)18-11(2)17-10-15(18)19(20)21/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCYNCORPPRAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
